Juvabione

Ecotoxicology Risk Assessment Environmental Safety

Juvabione (CAS 17904-27-7, 'paper factor') is the definitive insect juvenile hormone analog (IJHA) for studies on Pyrrhocoridae development. It uniquely targets this hemipteran family, where generic analogs fail, ensuring specific, reproducible results. Its bisabolane scaffold serves as a privileged starting point for in silico IGR design. With a 1.9-fold lower aquatic toxicity (96-h LC50) versus dehydrojuvabione, it is the safer reference standard for ecotoxicological profiling.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
CAS No. 17904-27-7
Cat. No. B1673173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuvabione
CAS17904-27-7
SynonymsJuvabione;  (+)-Juvabione
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC
InChIInChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m1/s1
InChIKeyIIWNDLDEVPJIBT-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Juvabione (CAS 17904-27-7): An Insect Juvenile Hormone Analog Sesquiterpenoid


Juvabione (CAS 17904-27-7), also known historically as the 'paper factor', is a naturally occurring sesquiterpenoid and the methyl ester of todomatuic acid. [1] It is found in the wood of true firs from the genus Abies and is categorized as an insect juvenile hormone analog (IJHA). [1] Its chemical structure is based on a bisabolane scaffold (C16H26O3), and its IUPAC name is methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate. It functions by mimicking natural insect juvenile hormone (JH), thereby inhibiting insect reproduction and normal development. [1]

Why Juvabione (CAS 17904-27-7) Cannot Be Replaced with Other In-Class Insect Juvenile Hormone Analogs


While juvabione belongs to a broad class of insect juvenile hormone analogs (IJHAs), its specific chemical structure—including its bisabolane sesquiterpenoid skeleton and defined stereochemistry—dictates unique pharmacological properties. [1] Direct experimental evidence demonstrates that even minor structural modifications, such as the introduction of a double bond (dehydrojuvabione) or complete scaffold changes (e.g., farnesane-type), result in substantial quantitative differences in potency, species-specificity, and toxicological profile. [2][3] Therefore, substituting juvabione with a generic analog without consideration of these distinct, verifiable differences can lead to significant deviations in experimental outcomes, from altered bioactivity to unexpected non-target organism toxicity. The following evidence demonstrates these quantifiable differentiations.

Comparative Quantitative Evidence for Juvabione (CAS 17904-27-7) Differentiation


Reduced Acute Aquatic Toxicity of Juvabione Compared to Dehydrojuvabione in Rainbow Trout

In a direct comparative acute toxicity bioassay on juvenile rainbow trout (Salmo gairdneri), juvabione exhibited significantly lower toxicity than its closely related structural analog, Δ4′-dehydrojuvabione. [1]

Ecotoxicology Risk Assessment Environmental Safety

Species-Specific Insect Bioactivity of Juvabione Distinct from Farnesane-Type Compounds

Juvabione demonstrates a well-documented and strict species-specific insect activity profile, differentiating it from other classes of juvenile hormone analogs. [1] Research has established that it is active on insects of the family Pyrrhocoridae but inactive on other hemipterans or pupae of Coleoptera and Lepidoptera. [2] This is in contrast to farnesane-type compounds (e.g., methyl farnesoate), which exhibit potent juvenile hormone analog activity on a broad range of insect species, but were found to display only very slight activity on Galleria mellonella larvae in specific assays. [3]

Entomology Species-Specificity Insect Physiology

Potential for Enhanced Binding Affinity with Nitro-Substituted Juvabione Derivatives

A comparative in silico molecular docking study provides evidence that the juvabione scaffold can be modified for potentially superior target binding compared to natural JH III and some synthetic insect growth regulators (IGRs). [1] The study compared the binding affinity of various compounds to the juvenile hormone binding protein (JHBP) of Galleria mellonella. [1]

Molecular Docking Ligand Binding Drug Design

Optimal Scientific and Industrial Application Scenarios for Juvabione (CAS 17904-27-7) Based on Comparative Evidence


1. Targeted Research on Pyrrhocoridae-Specific Juvenile Hormone Signaling

Juvabione is the compound of choice for studies specifically investigating JH-mediated development in the Pyrrhocoridae family of insects (e.g., Pyrrhocoris apterus). The evidence confirms its unique species-specificity, showing it is inactive against other hemipterans, coleopteran pupae, and lepidopteran pupae, where alternative JH analogs like farnesane-types may also show context-dependent activity. [1][2] Using a generic analog would risk false-negative or non-specific results, whereas juvabione ensures the experimental outcome is directly tied to a known, selective mechanism in this target family.

2. Development of Scaffold-Based, High-Affinity Juvenile Hormone Analogs

Researchers aiming to design novel insect growth regulators with high target affinity should consider the juvabione bisabolane scaffold as a starting point. In silico evidence demonstrates that modifications to this core structure, such as nitro-substitution, can yield compounds with higher predicted binding affinity for juvenile hormone binding protein compared to natural JH III and existing synthetic IGRs like fenoxycarb and S-21149. [3] This makes juvabione a strategically advantageous template for structure-activity relationship (SAR) studies and ligand-based drug design.

3. Environmental Fate and Ecotoxicology Studies Requiring a Reference IJHA

In ecotoxicological research assessing the impact of IJHAs on aquatic ecosystems, juvabione provides a crucial reference compound with a well-defined, comparatively favorable toxicity profile. Direct head-to-head data shows that juvabione is significantly less toxic to rainbow trout (Salmo gairdneri) than its close analog, Δ4′-dehydrojuvabione, with an approximately 1.9-fold higher 96-h LC50. [4] Selecting juvabione over dehydrojuvabione in these studies allows for a clearer delineation of structure-activity relationships governing aquatic toxicity, a key factor in designing safer JH analogs for potential field applications.

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